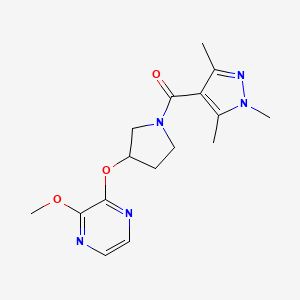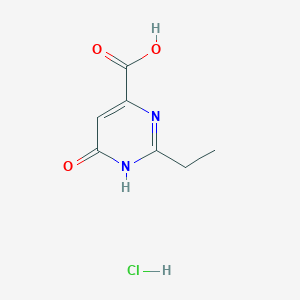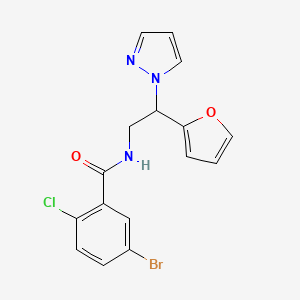![molecular formula C11H12ClNO4 B2793188 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid CAS No. 565201-69-6](/img/structure/B2793188.png)
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid” belong to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .
Molecular Structure Analysis
The molecular structure of a compound like this would likely include a benzene ring substituted with a carboxyl group, a methoxy group, and a chloroacetylamino-methyl group .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific conditions and reagents used. Typically, reactions could involve the carboxyl group or the chloro group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Ion Channel Modulation
Recent studies have investigated the effects of related compounds on ion channels. While not specifically focused on our compound, understanding its structural similarities can guide further research. For instance, compounds like 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid might interact with transient receptor potential melastatin 4 (TRPM4) channels. These channels play a role in cellular calcium homeostasis and are implicated in various physiological processes.
Organic Synthesis and Chemical Reactions
The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including ring-opening annulations . For example, it can participate in Pd-catalyzed [5+2] cycloadditions to form unsaturated 7-membered lactones. Understanding its reactivity can lead to the development of novel synthetic methodologies.
Mecanismo De Acción
Target of Action
Related compounds such as boronic acids and their esters are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that related compounds, such as boronic acids and their esters, undergo hydrolysis . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .
Biochemical Pathways
Related compounds, such as boronic acids and their esters, are known to undergo hydrolysis . This process could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It’s important to note that related compounds, such as boronic acids and their esters, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its stability in aqueous environments.
Result of Action
For example, certain boronic acids and their esters have been used in the design of new drugs and drug delivery devices .
Action Environment
The action of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic acids and their esters . This reaction is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(4-8(9)11(15)16)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROKSSWQCSZXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2793106.png)






![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2793117.png)
![3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2793118.png)
![(Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2793119.png)



![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2793128.png)